molecular formula C8H9N3O2 B11784383 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile

Cat. No.: B11784383
M. Wt: 179.18 g/mol
InChI Key: FJFOEFSOZUXEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile is a chemical compound with a complex structure that includes a pyrimidine ring

Preparation Methods

The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate nitriles with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetonitrile can be compared with similar compounds such as:

    N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: This compound shares a similar pyrimidine structure but differs in functional groups.

    Caffeine Impurity B: Known as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide, it is related to theophylline and has similar structural features. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various specialized applications.

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetonitrile

InChI

InChI=1S/C8H9N3O2/c1-10-6(3-4-9)5-7(12)11(2)8(10)13/h5H,3H2,1-2H3

InChI Key

FJFOEFSOZUXEHT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.